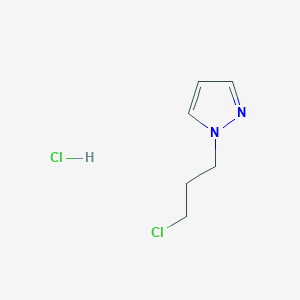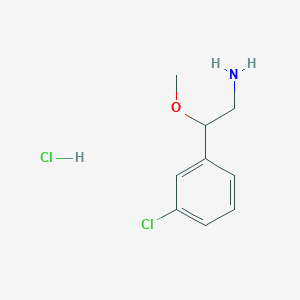
2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
Descripción general
Descripción
2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, also known as 3-Chloro-2-methoxyethanamine hydrochloride, is a compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water and other organic solvents. This compound is typically synthesized by reacting 3-chloroaniline and 2-methoxyethanol in the presence of an acid catalyst. It is used as an intermediate in the synthesis of various organic compounds and is also used as a substrate for various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Reaction Kinetics and Mechanisms
A study examined the kinetics and mechanisms of reactions involving compounds similar to 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. Specifically, it explored the reactions of 3-chlorophenyl with secondary alicyclic amines, revealing insights into reaction rates and potential intermediate formation (Castro et al., 2001).
Molecular Structure and Crystallography
Research in crystallography has explored molecules with structural similarities to 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. One study focused on understanding the molecular and crystal structure, highlighting the significance of intramolecular interactions and the stability of such compounds (Butcher et al., 2007).
Synthesis of Pharmaceutical Compounds
In pharmaceutical research, compounds akin to 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride have been utilized in synthesizing important drugs. For example, a study described the asymmetric synthesis of clopidogrel hydrogen sulfate, employing a similar compound as a key intermediate (Sashikanth et al., 2013).
Antibacterial Properties
Research has also been conducted on the antibacterial properties of compounds containing chlorophenyl groups. A study synthesized novel heterocyclic compounds with 4-chlorophenyl fragments, demonstrating significant antibacterial activity (Mehta, 2016).
Asymmetric Hydrogenation in Chemistry
In the field of chemistry, studies have explored the asymmetric hydrogenation of N-aryl imines using compounds with electron-donating substituents like 2-methoxy, yielding high enantioselectivities. Such research has implications for the synthesis of primary amines, including those structurally similar to 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (Mršić et al., 2009).
Exploration of Ligands in Inorganic Chemistry
In inorganic chemistry, the exploration of N3O3 amine phenols, including those with chlorophenyl groups, has been significant for understanding ligand-metal interactions. This research is fundamental for designing metal complexes with specific properties (Liu et al., 1993).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-9(6-11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYBXUSFUNBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)



![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1423201.png)
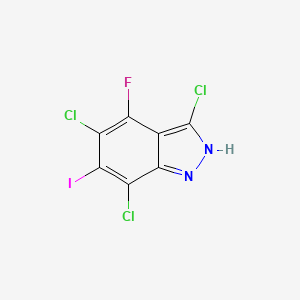
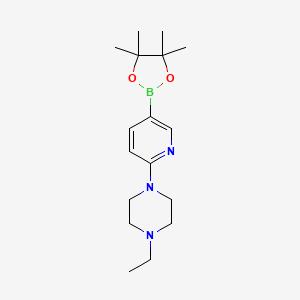
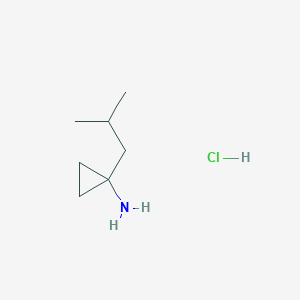
![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)
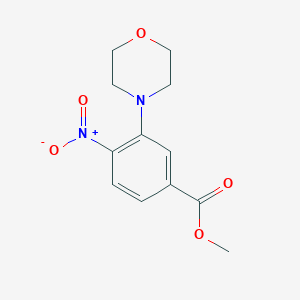
![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)
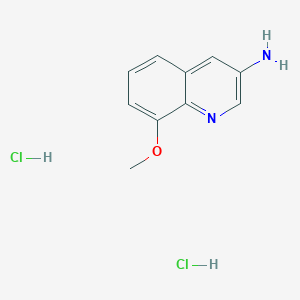
![5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423216.png)
